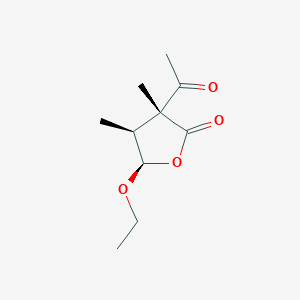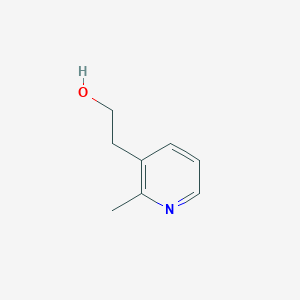
5-Phenyl-2,2'-bipyridine
Overview
Description
5-Phenyl-2,2’-bipyridine is a heterocyclic organic compound . It has been used in the preparation of monoethanolamine and 5-phenyl-2,2’-bipyridine derivatives and their subsequent tosylation reactions .
Synthesis Analysis
The synthesis of 5-Phenyl-2,2’-bipyridine involves various methods. One approach involves the use of aryne intermediates . Another method involves the reaction of 5-substituted 6-aryl-3-(2-pyridyl)-1,2,4-triazines with 2,5-norbornadiene under high pressure conditions .
Molecular Structure Analysis
The molecular structure of 5-Phenyl-2,2’-bipyridine has been studied in various contexts. For example, it has been used in the formation of mononuclear heteroleptic complexes of copper (I) with 5-phenyl-2,2’-bipyridine and triphenylphosphine .
Chemical Reactions Analysis
5-Phenyl-2,2’-bipyridine has been involved in various chemical reactions. For instance, it has been used in the preparation of monoethanolamine and 5-phenyl-2,2’-bipyridine derivatives and their subsequent tosylation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Phenyl-2,2’-bipyridine have been studied in various contexts. For example, it has been used in the formation of mononuclear heteroleptic complexes of copper (I) with 5-phenyl-2,2’-bipyridine and triphenylphosphine .
Scientific Research Applications
Luminescence and Anion Sensing
5-Phenyl-2,2'-bipyridine, as part of certain 2,2'-bipyridine-based molecules, plays a role in luminescence and anion sensing. Studies have found that these molecules, when complexed with metals like Pt(II), respond to fluoride ions in absorption and emission modes, demonstrating their potential as sensors (Sun & Wang, 2010).
Fungicidal Activity
5-Phenyl-2,2'-bipyridine has exhibited strong preventative and curative fungicidal activities, particularly against wheat powdery mildew and wheat leaf rust. This suggests its potential application in agriculture for disease control (Kelly‐Basetti et al., 1995).
Photophysical Properties in Metal Complexes
This compound is also used in creating metal complexes with unique photophysical properties. For instance, iridium(III) cyclometalated complexes featuring 5-phenyl-2,2'-bipyridine derivatives have been studied for their luminescence and redox behaviors, indicating potential applications in light-emitting devices and electrochemical sensors (Neve et al., 1999).
Fluorescent Probes
5-Aryl-2,2'-bipyridines, including 5-phenyl-2,2'-bipyridine, have been synthesized for use as fluorescent probes. These compounds have shown pronounced bathochromic shifts in absorption and emission spectra, making them useful in various fluorescence-based applications (Shabunina et al., 2017).
Cation-Binding Studies
Gold(I) complexes utilizing phenyl-bipyridine derivatives, including 5-phenyl-2,2'-bipyridine, have been examined for their cation-binding properties. These studies help in understanding the role of gold(I) in modulating luminescence characteristics upon binding to metal cations, potentially contributing to the development of new sensors and catalysts (Solovyev et al., 2018).
Mechanism of Action
The mechanism of action of 5-Phenyl-2,2’-bipyridine is related to its photophysical properties. It has been used in the creation of D–π–A push–pull fluorophores containing a unified 2,2’-bipyridine domain acceptor with terminal electron-donating carbazole/fluorene groups that exhibit good fluorescence performance .
Future Directions
properties
IUPAC Name |
5-phenyl-2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-6-13(7-3-1)14-9-10-16(18-12-14)15-8-4-5-11-17-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPMNBYHIZCEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514356 | |
| Record name | 5-Phenyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-2,2'-bipyridine | |
CAS RN |
156972-80-4 | |
| Record name | 5-Phenyl-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156972-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)
![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)
![[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B116346.png)
![[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B116350.png)
![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)

![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)






